molecular formula C17H21N5O B11130278 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B11130278
M. Wt: 311.4 g/mol
InChI Key: RSDFKWQPMAJCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a complex organic compound that features both a benzodiazole and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and pyrazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl or carbonyl group, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and pyrazole moieties can bind to active sites, altering the function of the target molecule. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-BENZIMIDAZOL-2-YL)-1H-PYRAZOL-4-YL]BENZAMIDE: Similar structure but with a benzimidazole instead of a benzodiazole.

    6-(4-SUBSTITUTED PHENYL)-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)IMIDAZO[2,1-B][1,3,4]THIADIAZOLE: Contains a pyrazole and imidazole moiety

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is unique due to its specific combination of benzodiazole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

InChI

InChI=1S/C17H21N5O/c1-11-13(12(2)22-21-11)7-8-17(23)18-10-9-16-19-14-5-3-4-6-15(14)20-16/h3-6H,7-10H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)

InChI Key

RSDFKWQPMAJCDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.